molecular formula C13H10BrN3O4 B12463376 N-(5-bromopyridin-2-yl)-2-(4-nitrophenoxy)acetamide

N-(5-bromopyridin-2-yl)-2-(4-nitrophenoxy)acetamide

Cat. No.: B12463376
M. Wt: 352.14 g/mol
InChI Key: GPGRUHSULQWKMU-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-2-(4-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-2-(4-nitrophenoxy)acetamide typically involves the following steps:

    Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent to obtain 5-bromopyridine.

    Nitration of Phenol: Phenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 4-nitrophenol.

    Formation of Phenoxyacetic Acid: 4-nitrophenol is reacted with chloroacetic acid in the presence of a base to form 2-(4-nitrophenoxy)acetic acid.

    Amidation Reaction: Finally, 5-bromopyridine is reacted with 2-(4-nitrophenoxy)acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Substitution: Various substituted pyridine derivatives.

    Reduction: N-(5-bromopyridin-2-yl)-2-(4-aminophenoxy)acetamide.

    Hydrolysis: 5-bromopyridine-2-carboxylic acid and 4-nitrophenol.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Research: It can be used as a probe to study biological pathways and interactions.

    Material Science: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

    Chemical Synthesis: It can be employed as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2-(4-nitrophenoxy)acetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyridine and nitrophenoxy groups may play a role in binding to the target site, while the acetamide linkage provides structural stability.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)-2-(4-nitrophenoxy)acetamide: Similar structure with a chlorine atom instead of bromine.

    N-(5-bromopyridin-2-yl)-2-(4-aminophenoxy)acetamide: Similar structure with an amino group instead of a nitro group.

    N-(5-bromopyridin-2-yl)-2-(4-methoxyphenoxy)acetamide: Similar structure with a methoxy group instead of a nitro group.

Uniqueness

N-(5-bromopyridin-2-yl)-2-(4-nitrophenoxy)acetamide is unique due to the presence of both bromopyridine and nitrophenoxy groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups may result in unique biological activity or material properties compared to similar compounds.

Properties

Molecular Formula

C13H10BrN3O4

Molecular Weight

352.14 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2-(4-nitrophenoxy)acetamide

InChI

InChI=1S/C13H10BrN3O4/c14-9-1-6-12(15-7-9)16-13(18)8-21-11-4-2-10(3-5-11)17(19)20/h1-7H,8H2,(H,15,16,18)

InChI Key

GPGRUHSULQWKMU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)NC2=NC=C(C=C2)Br

Origin of Product

United States

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